molecular formula C10H23NOSi B2610905 (R)-3-(tert-Butyldimethylsilyloxy) pyrrolidine CAS No. 159330-31-1

(R)-3-(tert-Butyldimethylsilyloxy) pyrrolidine

Cat. No. B2610905
CAS RN: 159330-31-1
M. Wt: 201.385
InChI Key: SDLGKSBUCUJCRU-SECBINFHSA-N
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Description

“®-3-(tert-Butyldimethylsilyloxy) pyrrolidine” is a chemical compound with the IUPAC name (3R)-3-{[tert-butyl(dimethyl)silyl]oxy}pyrrolidine . It has a molecular weight of 201.38 .


Molecular Structure Analysis

The InChI code for “®-3-(tert-Butyldimethylsilyloxy) pyrrolidine” is 1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-7-11-8-9/h9,11H,6-8H2,1-5H3/t9-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“®-3-(tert-Butyldimethylsilyloxy) pyrrolidine” has a molecular weight of 201.38 . Its linear formula is C10H23NOSi . More detailed physical and chemical properties were not available in the web search results.

Scientific Research Applications

Synthesis and Biological Activity

  • A series of pyrrolidin-2-ones, synthesized for antiinflammatory and analgesic properties, demonstrated dual inhibitory activity on prostaglandin and leukotriene synthesis, with some showing equipotent antiinflammatory activities to indomethacin and reduced ulcerogenic effects (Ikuta et al., 1987).

Stereoselective Synthesis Approaches

  • High diastereoselectivities and good yields were achieved in the preparation of pyrrolidine derivatives through a [3 + 2] cycloaddition of a tert-butyldimethylsilyl protected carbohydrate-based allene with various imines (Cai et al., 2011).
  • The synthesis of chiral nitrones for the production of biologically active pyrrolidine derivatives, such as Geissman-Waiss lactone, was achieved using (R)-3-(tert-butyldimethylsilyloxy) pyrrolidine (Murahashi et al., 1998).

Application in Pharmaceutical Synthesis

  • The compound was used in the stereoselective synthesis of batzelladines A and B, which are marine-derived alkaloids with potential biological activities (Guo et al., 2017).
  • Enantioselective synthesis of pyrrolidine derivatives with potential antithrombin activity was conducted, showcasing the relevance of (R)-3-(tert-butyldimethylsilyloxy) pyrrolidine in the development of thrombin inhibitors (Ayan et al., 2013).

Structural and Conformational Studies

  • Research on locked conformations for proline pyrrolidine ring demonstrated the impact of substituents on the ring's puckering effects, highlighting the role of (R)-3-(tert-butyldimethylsilyloxy) pyrrolidine in understanding peptide and protein structures (Koskinen et al., 2005).

Synthesis of Enantiomerically Pure Compounds

  • Efficient asymmetric synthesis of enantiopure pyrrolidine derivatives, vital for pharmaceutical applications, was achieved with (R)-3-(tert-butyldimethylsilyloxy) pyrrolidine being a key intermediate (Huang, 2011).

properties

IUPAC Name

tert-butyl-dimethyl-[(3R)-pyrrolidin-3-yl]oxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-7-11-8-9/h9,11H,6-8H2,1-5H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLGKSBUCUJCRU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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